1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Description
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-(trifluoromethyl)phenyl group and a formyl group at the 2-position. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This structure is of interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties imparted by the CF₃ group, such as metabolic stability, lipophilicity, and resistance to oxidative degradation .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBQGRHBATBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products:
Oxidation: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
Reduction: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds containing pyrrole and trifluoromethyl groups exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde makes it a candidate for further investigation in drug development.
Case Study: Anticancer Activity
Preliminary studies have suggested that derivatives of pyrrole compounds may inhibit cancer cell proliferation. For instance, research has shown that similar pyrrole derivatives display cytotoxic effects against various cancer cell lines. Ongoing studies aim to elucidate the specific mechanisms of action for this compound.
Organic Synthesis
The reactivity of this compound can be attributed to its functional groups, making it useful for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions allows chemists to explore new synthetic pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | Pyrrole with Trifluoromethyl | Different substitution pattern on the phenyl ring |
| 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde | Pyrrole with Trifluoromethyl | Variation in trifluoromethyl position |
| 5-Trifluoromethyl-4-hydroxyquinoline | Quinoline derivative | Different heterocyclic structure |
This table illustrates how structural variations can influence biological activity and chemical reactivity, emphasizing the unique characteristics of this compound compared to its analogs.
Future Research Directions
Further investigation is necessary to establish the specific biological activities and mechanisms of action for this compound. Researchers aim to explore its efficacy against various biological targets, which could lead to novel therapeutic agents.
Mechanism of Action
The mechanism by which 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde exerts its effects is primarily through interactions with biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
This compound (CAS 299169-87-2) is a positional isomer of the target molecule, differing in the substitution position of the CF₃ group on the phenyl ring (meta vs. ortho). The meta-CF₃ substitution reduces steric hindrance around the pyrrole ring compared to the ortho-substituted analog.
| Property | 1-[2-(CF₃)phenyl]pyrrole-2-carbaldehyde | 1-[3-(CF₃)phenyl]pyrrole-2-carbaldehyde |
|---|---|---|
| Substituent position | Ortho | Meta |
| Steric hindrance | High | Moderate |
| Electron-withdrawing effect | Strong (proximity to aldehyde) | Moderate |
Heterocyclic Variants: 1-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
This compound (CAS 860788-75-6) replaces the phenyl ring with a pyrimidinyl-thienyl system. The pyrimidine ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity, while the thienyl group contributes π-conjugation. Such derivatives are explored in agrochemicals for their stability and target specificity .
| Property | Target Compound | Pyrimidinyl-Thienyl Analog |
|---|---|---|
| Aromatic system | Phenyl | Pyrimidine-thienyl |
| Hydrogen-bonding sites | 0 | 2 (pyrimidine N) |
| Electrophilicity of aldehyde | Moderate | High |
Halogen-Substituted Analogs: 1-(2-Chloropyridin-3-yl)pyrrole-2-carbaldehyde
In this analog (CAS 97580-57-9), the CF₃-phenyl group is replaced with a 2-chloropyridinyl moiety. The chlorine atom provides moderate electron withdrawal, while the pyridine nitrogen introduces basicity, improving water solubility. The reduced steric bulk compared to CF₃ may enhance accessibility in biological targets, making it a candidate for kinase inhibitors .
| Property | Target Compound | 2-Chloropyridinyl Analog |
|---|---|---|
| Substituent | CF₃ (strong EWG) | Cl (moderate EWG) + pyridine N |
| Solubility | Low (lipophilic) | Moderate (polar pyridine) |
| Steric bulk | High | Low |
Electron-Donating Substituents: 1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde
The dimethylamino (NMe₂) group in this compound (CAS 169036-55-9) is electron-donating, contrasting sharply with the CF₃ group. This increases electron density on the pyrrole ring, reducing the aldehyde’s electrophilicity. Such derivatives are less reactive in condensation reactions but may exhibit enhanced fluorescence, useful in OLED applications .
| Property | Target Compound | NMe₂-Substituted Analog |
|---|---|---|
| Electronic effect | Electron-withdrawing (CF₃) | Electron-donating (NMe₂) |
| Aldehyde reactivity | High electrophilicity | Low electrophilicity |
| Potential application | Medicinal chemistry | Materials science (e.g., fluorophores) |
Fluorinated Phenyl Analogs: 1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
This analog (CAS 169036-71-9) substitutes CF₃ with a single fluorine atom at the para position. Fluorine’s electronegativity provides mild electron withdrawal without the steric bulk of CF₃. The compound exhibits intermediate lipophilicity (LogP ~2.5) compared to the target molecule (LogP ~3.1), balancing membrane permeability and solubility for drug discovery .
Key Research Findings
- Steric vs. Electronic Effects : Ortho-substituted CF₃ derivatives (e.g., the target compound) show reduced reactivity in aldol condensations compared to para-fluorinated analogs due to steric hindrance .
- Biological Activity : Pyrimidinyl-thienyl analogs demonstrate superior insecticidal activity (e.g., LC₅₀ = 0.8 µM against Spodoptera frugiperda) compared to phenyl-substituted derivatives, likely due to enhanced π-stacking with target enzymes .
- Material Science Applications : NMe₂-substituted pyrrole-carbaldehydes exhibit blue fluorescence (λem = 450 nm) with quantum yields up to 0.7, making them viable for OLED emissive layers .
Biological Activity
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole ring and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural attributes of this compound, including its lipophilicity and ability to form covalent bonds, contribute to its biological efficacy.
- Molecular Formula : C₁₃H₁₀F₃NO
- Molecular Weight : Approximately 253.22 g/mol
- Structural Features :
- Pyrrole ring
- Trifluoromethyl group enhances lipophilicity
- Formyl group facilitates interactions with biological targets
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus, Escherichia coli |
| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values for some pyrrole derivatives suggest that they are more potent than traditional antibiotics in certain contexts .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that similar pyrrole-based compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group is believed to enhance metabolic stability and bioactivity, making these compounds promising candidates for further development in cancer therapeutics .
Study on Antimalarial Activity
In a study focusing on pyrrole derivatives as potential antimalarial agents, one compound demonstrated significant efficacy against Plasmodium falciparum, showing both blood and liver stage activity. This suggests that modifications similar to those found in this compound could lead to effective malaria prophylactics .
Structure-Activity Relationship (SAR)
An extensive structure-activity relationship analysis revealed that compounds with trifluoromethyl substitutions generally exhibited enhanced biological activities compared to their non-fluorinated counterparts. This underscores the importance of functional group positioning and electronic properties in designing effective pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via palladium-catalyzed C–H activation or modified procedures using intermediates like 1-aryl-1H-pyrrole-2-carbaldehyde derivatives. For example, a palladium-electrocatalyzed approach with transient directing groups has been employed for similar carbaldehyde syntheses, achieving yields up to 85–98% under optimized conditions (temperature: 80–100°C, catalyst: Pd(OAc)₂, ligands: chiral phosphines) . Yield improvements require precise control of reaction parameters (e.g., solvent polarity, stoichiometry) and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects (e.g., δ ~9.5–10.0 ppm for aldehyde protons) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹) and aromatic C–F bonds (~1100–1200 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodology : Adhere to GHS hazard codes (e.g., H302: harmful if swallowed). Use PPE (gloves, goggles), work in a fume hood, and consult MSDS for storage guidelines (e.g., inert atmosphere, −20°C). Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodology :
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental results.
- Experimental Replication : Repeat synthesis under varied conditions (e.g., solvent, temperature) to isolate potential isomers or byproducts. Cross-validate with 2D NMR (COSY, HSQC) .
Q. What strategies are recommended for resolving conflicting crystallographic data during structure determination?
- Methodology : Use SHELX software (SHELXL for refinement, SHELXD for phase resolution) to analyze high-resolution X-ray diffraction data. Validate models via R-factor analysis (<5%) and electron density maps. For twinned crystals, apply twin-law refinement and check for pseudosymmetry .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing CF₃ group enhances electrophilicity at the pyrrole ring, facilitating Suzuki-Miyaura couplings. Kinetic studies (e.g., monitoring via HPLC) show accelerated rates compared to non-fluorinated analogs. Computational studies (NBO analysis) quantify electronic effects .
Q. What methodologies are used to evaluate its potential as a pharmaceutical intermediate?
- Methodology :
- Bioactivity Screening : Test against target enzymes (e.g., kinases) via fluorescence-based assays.
- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with Cl, Br) and compare IC₅₀ values .
- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and permeability (Caco-2 cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
